(E)-3-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-1-[3-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE
Description
(E)-3-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-1-[3-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE is a synthetic organic compound characterized by the presence of difluoromethoxy and methoxy groups attached to a phenyl ring
Properties
IUPAC Name |
(E)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1-[3-(difluoromethoxy)phenyl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F4O4/c1-24-16-9-11(6-8-15(16)26-18(21)22)5-7-14(23)12-3-2-4-13(10-12)25-17(19)20/h2-10,17-18H,1H3/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEHDGIXLZMIFL-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)C2=CC(=CC=C2)OC(F)F)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)C2=CC(=CC=C2)OC(F)F)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-1-[3-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(difluoromethoxy)-3-methoxybenzaldehyde and 3-(difluoromethoxy)benzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between the two aldehydes in the presence of a base, such as sodium hydroxide, to form the desired propenone structure.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-1-[3-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the propenone moiety to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(E)-3-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-1-[3-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structural features.
Materials Science: Application in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of (E)-3-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-1-[3-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Cetylpyridinium Chloride: A compound with similar structural features used in antimicrobial applications.
Domiphen Bromide: Another structurally similar compound with potential antimicrobial properties.
Uniqueness
(E)-3-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-1-[3-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE is unique due to the presence of both difluoromethoxy and methoxy groups, which may confer distinct electronic and steric properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
